molecular formula C17H19FN2O2 B3013744 1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea CAS No. 1171989-36-8

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea

Cat. No. B3013744
CAS RN: 1171989-36-8
M. Wt: 302.349
InChI Key: PYHRSWVKIIHJCN-UHFFFAOYSA-N
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Description

The compound "1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications, including medicinal chemistry. Urea derivatives are synthesized through the reaction of an amine with an isocyanate, and they can exhibit various biological activities, such as enzyme inhibition .

Synthesis Analysis

The synthesis of urea derivatives can be achieved through different methods. One such method involves the Lossen rearrangement, which is a single-pot synthesis that can convert carboxylic acids to ureas without racemization, as demonstrated in the synthesis of hydroxamic acids and ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another approach is the condensation of amines with substituted phenyl isocyanates under mild conditions, which has been used to synthesize a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas . These methods highlight the versatility and adaptability of urea synthesis to different starting materials and conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction . For instance, the crystal structure of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined to crystallize in the monoclinic space group with specific cell parameters . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions of urea derivatives.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions based on their functional groups. For example, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates can react with urea to form different products under varying conditions, such as ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates or cyclize to form tetrahydropyrimidine derivatives . These reactions demonstrate the reactivity of urea derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, can be influenced by their molecular structure. For instance, the introduction of different substituents on the phenyl ring can affect the compound's ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . Additionally, the optimization of the molecular structure through computational methods like DFT can provide insights into the physicochemical properties and reactivity of these molecules .

Scientific Research Applications

Chemical Synthesis and Environmental Applications

  • Synthesis of Ureas and Hydroxamic Acids : A method for the synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is demonstrated. This process facilitates the conversion from carboxylic acids to ureas in a single pot under environmentally friendly conditions, suggesting potential applications for similar compounds in chemical synthesis and environmental sustainability (Thalluri et al., 2014).

  • Electron Transport Layer in Solar Cells : Urea-doped ZnO films, as modified electron transport layers in inverted polymer solar cells, have shown to enhance power conversion efficiency significantly. The presence of urea helps to passivate defects in ZnO, indicating the potential of urea compounds in improving the efficiency of solar energy devices (Wang et al., 2018).

Material Science and Engineering

  • Hydrogel Formation : The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties varying based on the anion identity. This study showcases the anion's role in tuning the physical properties of gels, suggesting the exploration of similar urea compounds in the design of novel materials with adjustable mechanical characteristics (Lloyd & Steed, 2011).

Pharmacological and Biological Applications

  • Antitumor Activities : Research into the structure and antitumor activity of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has revealed its potential against various cancer cell lines. This compound's synthesis and structural analysis highlight the broader potential of urea derivatives in pharmacology, especially in the development of new antitumor agents (Hu et al., 2018).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-2-13-5-3-4-6-16(13)20-17(21)19-11-12-22-15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRSWVKIIHJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea

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